1-Hydroxycyclopentanecarbonitrile

Cyanohydrin Equilibria Ring Strain Physical Organic Chemistry

1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1), systematically named 1-hydroxycyclopentane-1-carbonitrile and commonly referred to as cyclopentanone cyanohydrin, is a bifunctional C6H9NO building block bearing both a tertiary hydroxyl group and a nitrile group on the same cyclopentane ring carbon. This geminal arrangement classifies it as a cyclic cyanohydrin.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 5117-85-1
Cat. No. B1295621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxycyclopentanecarbonitrile
CAS5117-85-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)O
InChIInChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2
InChIKeyJZHFFOQSXKDOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1): Procurement-Grade Cyclopentanone Cyanohydrin for Constrained Building Block Synthesis


1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1), systematically named 1-hydroxycyclopentane-1-carbonitrile and commonly referred to as cyclopentanone cyanohydrin, is a bifunctional C6H9NO building block bearing both a tertiary hydroxyl group and a nitrile group on the same cyclopentane ring carbon [1]. This geminal arrangement classifies it as a cyclic cyanohydrin. With a molecular weight of 111.14 g·mol⁻¹, a predicted density of 1.10 g·cm⁻³, a boiling point of approximately 246 °C (at 760 mmHg), a flash point of 102.8 °C, and a calculated Log P of 0.687, it presents as a liquid at ambient temperature [1][2]. The compound is a versatile intermediate in organic synthesis, frequently employed for constructing quaternary α,α-disubstituted amino acids—most notably 1-aminocyclopentanecarboxylic acid (cycloleucine)—and for accessing 1-(aminomethyl)cyclopentanol scaffolds through nitrile reduction [3]. Its inherent ring-strain-driven reactivity and well-defined conformational constraints distinguish it from both acyclic and six-membered-ring cyanohydrin counterparts, making it a strategic procurement choice for programs demanding cyclopentane-embedded pharmacophores.

Why Generic Cyanohydrin Substitution Fails for 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1): Ring-Size Dictates Thermodynamic Stability and Downstream Fidelity


Cyclopentanone-derived cyanohydrins are not functionally interchangeable with their cyclohexanone or acyclic counterparts. The equilibrium constant for cyanohydrin formation is approximately 10¹³ times greater for cyclohexanone than for cyclopentanone, a consequence of the eclipsing interactions introduced when the cyclopentane ring carbon rehybridizes from sp² to sp³ during cyanohydrin formation [1]. This thermodynamic penalty means that 1-hydroxycyclopentanecarbonitrile is inherently less stable and more prone to retro-cyanohydrin cleavage than the six-membered-ring analog. Consequently, generic synthetic protocols optimized for cyclohexanone cyanohydrin (e.g., prolonged heating, strongly basic conditions) may lead to substantial decomposition or reversion to cyclopentanone when applied to the five-membered-ring system. Furthermore, the cyclopentane scaffold imparts distinct conformational constraints that directly influence the stereochemical outcome of downstream transformations—including enzyme-catalyzed resolutions—as documented in hydroxynitrile lyase studies where cyclopentanone substrates exhibited diastereoselectivity patterns not observed with cyclohexanone substrates [2]. Procurement of the correct ring-size cyanohydrin is therefore not a matter of convenience but a determinant of synthetic success.

Quantitative Differentiation Evidence for 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) vs. In-Class Analogs


Thermodynamic Stability Deficit vs. Cyclohexanone Cyanohydrin: Equilibrium Constant Ratio of ~10¹³

The equilibrium constant (K_eq) for cyanohydrin formation from cyclopentanone is approximately 10¹³-fold smaller than that for cyclohexanone [1]. This difference originates from eclipsing torsional strain introduced when the cyclopentane ring carbon undergoes sp² → sp³ rehybridization upon cyanohydrin formation, whereas cyclohexanone cyanohydrin can adopt a relaxed staggered conformation with the OH axial and CN equatorial. This thermodynamic penalty directly translates into a greater propensity for retro-cyanohydrin cleavage under thermal or basic conditions, mandating milder reaction conditions and more careful handling during procurement, storage, and downstream derivatization.

Cyanohydrin Equilibria Ring Strain Physical Organic Chemistry

Biocatalytic Diastereoselectivity: Hydroxynitrile Lyase-Catalyzed HCN Addition to Cyclopentanones

In a systematic investigation of hydroxynitrile lyase (HNL)-catalyzed HCN addition to monosubstituted cyclopentanones, PaHNL (from bitter almond) gave highly (R)-selective addition to 2-alkylcyclopentanones, yielding cis-(1R,2S) and trans-(1R,2R) diastereomers, while MeHNL (from cassava) provided the expected (S)-selectivity but only for cis-(1S,2R) diastereomers with larger substituents [1]. For the unsubstituted parent cyclopentanone (yielding 1-hydroxycyclopentanecarbonitrile as the product), the absence of a 2-substituent eliminates diastereomerism, but the enzyme's preference establishes a baseline for enantioselective synthesis of the chiral cyanohydrin. Critically, dynamic kinetic resolution was observed for racemic 2-oxocyclopentane carboxylates, enabling cis-(1R,2S)-cyanohydrin formation in >50% yield—a phenomenon not transferable to cyclohexanone substrates due to differing ring conformations.

Biocatalysis Asymmetric Synthesis Hydroxynitrile Lyase

Synthetic Yield Benchmark: 68% Two-Step Conversion to 1-(Aminomethyl)cyclopentanol Hydrochloride

In a patented procedure (US2017/217986 A1), 1-hydroxycyclopentanecarbonitrile was generated in situ from cyclopentanone (5.50 g, 65.0 mmol) using TMSCN (10.0 mL, 73.4 mmol) with ZnBr₂ catalysis, followed by dropwise addition to LiAlH₄ (8.34 g, 219 mmol) in THF at 0 °C and subsequent reflux. After aqueous workup and HCl precipitation, 1-(aminomethyl)cyclopentanol hydrochloride was isolated as a white solid in 68% yield (6.68 g) . This two-step, one-pot sequence—cyanohydrin formation followed by exhaustive nitrile reduction—demonstrates that the five-membered-ring cyanohydrin can serve as a competent latent amino alcohol equivalent when processed under rigorously controlled conditions. By contrast, analogous reductions of cyclohexanone cyanohydrin to 1-(aminomethyl)cyclohexanol are not documented in comparable patent literature, and the differing ring strain would be expected to alter reduction kinetics and side-product profiles.

Nitrile Reduction Amino Alcohol Synthesis Process Chemistry

Ring-Opening Reactivity Distinct from Cyclohexanone Cyanohydrin Under Oxidative Radical Conditions

The S₂O₈²⁻–Ag⁺ oxidative system induces isomerization with opening of the cyclopentane ring when applied to cyclopentanone cyanohydrin, whereas cyclohexanone cyanohydrin exhibits greater thermal stability under analogous conditions [1]. This divergent reactivity profile is a direct consequence of the interplay between ring strain and the geminal hydroxyl–nitrile substitution pattern. The five-membered ring's susceptibility to radical-induced ring-opening can be exploited synthetically to access acyclic nitrile–alcohol intermediates that are not accessible from the six-membered-ring analog.

Radical Chemistry Ring-Opening Isomerization

Physical Property Differentiation: Boiling Point and Density vs. Acyclic and Six-Membered-Ring Cyanohydrins

1-Hydroxycyclopentanecarbonitrile exhibits a boiling point of 246.4 °C (at 760 mmHg) and a density of 1.10 g·cm⁻³ [1], placing it intermediate between acetone cyanohydrin (bp ~95 °C, density ~0.93 g·cm⁻³) and cyclohexanone cyanohydrin (bp ~132 °C at 19 mmHg, mp 32–35 °C) . The higher boiling point relative to acetone cyanohydrin enables high-temperature reactions, while its liquid state at room temperature—contrasting with the low-melting solid cyclohexanone cyanohydrin—simplifies handling, transfer, and dosing in automated synthesis platforms without requiring heated lines or molten-state maintenance.

Physicochemical Properties Purification Formulation

Safety Profile: GHS Acute Toxicity Classification Requires Controlled Procurement and Handling Protocols

1-Hydroxycyclopentanecarbonitrile is classified under GHS with Signal Word 'Danger' and Hazard Statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H410 (very toxic to aquatic life with long-lasting effects) [1]. Acetone cyanohydrin carries a comparable acute toxicity profile (H300, H310, H330) but additionally presents a higher inhalation risk due to its greater volatility (bp ~95 °C vs. 246 °C). Cyclohexanone cyanohydrin similarly bears H301+H311+H331 classifications but, as a solid at ambient temperature, poses reduced inhalational exposure risk during routine weighing. For procurement, the compound's toxicity profile necessitates verified supplier compliance with dangerous goods shipping regulations (ADR/RID/IMDG) and availability of certified SDS documentation.

Safety GHS Classification Risk Management

Optimal Research and Industrial Deployment Scenarios for 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1)


Synthesis of Conformationally Constrained α,α-Disubstituted Amino Acids (Cycloleucine and Analogs)

1-Hydroxycyclopentanecarbonitrile serves as the direct precursor to 1-aminocyclopentanecarboxylic acid (cycloleucine), a non-proteinogenic quaternary amino acid widely employed as a constrained building block in peptide mimetics and as a biochemical probe for S-adenosylmethionine-dependent methylation . The five-membered ring imposes a fixed dihedral angle that cannot be replicated by either acyclic α,α-disubstituted amino acids or six-membered-ring homologs, making this scaffold uniquely valuable for SAR studies targeting conformational preferences in enzyme active sites. Procurement of the cyanohydrin rather than the free amino acid enables late-stage diversification through nitrile hydrolysis, reduction, or cycloaddition chemistry, offering greater synthetic flexibility to medicinal chemistry teams.

Biocatalytic Generation of Enantiomerically Enriched Cyclopentane Cyanohydrins for Chiral Pool Synthesis

As demonstrated by the Tetrahedron: Asymmetry study, hydroxynitrile lyases (PaHNL and MeHNL) catalyze the enantioselective addition of HCN to cyclopentanone and its derivatives, providing access to chiral non-racemic 1-hydroxycyclopentanecarbonitrile derivatives . This enzymatic route is particularly attractive for programs requiring (R)- or (S)-configured cyclopentane tertiary alcohols as key intermediates, since the five-membered-ring substrate exhibits distinct enzyme recognition features compared to cyclohexanone. The dynamic kinetic resolution observed with 2-oxocyclopentane carboxylates further expands the accessible stereochemical space. Researchers procuring the racemic cyanohydrin can apply these established biocatalytic protocols for preparative-scale enantiomer separation.

Production of 1-(Aminomethyl)cyclopentanol-Based Pharmacophores via Nitrile Exhaustive Reduction

The validated two-step protocol—in situ cyanohydrin formation followed by LiAlH₄ reduction—delivers 1-(aminomethyl)cyclopentanol hydrochloride in 68% yield . This 1,2-amino alcohol motif is a privileged pharmacophore present in numerous CNS-active compounds and kinase inhibitors. The cyclopentane ring provides a rigid, non-planar scaffold that can favorably orient the amino and hydroxyl groups for target engagement while reducing the entropic penalty upon binding compared to acyclic amino alcohols. Industrial process chemists evaluating this route benefit from the patent precedent (US2017/217986 A1) establishing proof of scalability, and from the availability of 1-hydroxycyclopentanecarbonitrile as a cost-effective starting material from multiple global suppliers.

Radical-Mediated Ring-Opening for Accessing Acyclic Nitrile–Alcohol Intermediates

The susceptibility of 1-hydroxycyclopentanecarbonitrile to S₂O₈²⁻–Ag⁺-induced cyclopentane ring opening constitutes a unique entry point into acyclic γ-hydroxy nitriles that retain the geminal hydroxyl–nitrile relationship. This reactivity profile is distinct from that of cyclohexanone cyanohydrin, which resists ring-opening under the same conditions. For discovery chemistry teams seeking to generate structurally diverse screening libraries, this ring-opening transformation represents a scaffold-hopping strategy wherein a cyclic building block is converted to an acyclic intermediate in a single operational step, enabling exploration of chemical space inaccessible from six-membered-ring analogs.

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